molecular formula C14H16BrN3O B1525412 (5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol CAS No. 1306607-07-7

(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol

Cat. No.: B1525412
CAS No.: 1306607-07-7
M. Wt: 322.2 g/mol
InChI Key: JDVLXBZFQCPIII-UHFFFAOYSA-N
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Description

“(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol” is a chemical compound with the molecular formula C14H16BrN3O and a molecular weight of 322.2 .

Scientific Research Applications

Synthesis and Catalysis

  • Catalytic Applications

    Complexes similar to the query compound have been investigated for their catalytic properties, particularly in the context of ethylene dimerization and oligomerization. Such research demonstrates the utility of pyridine-based ligands in developing catalytic systems with potential applications in polymer science and material engineering (Nyamato, Ojwach, & Akerman, 2015).

  • Synthetic Methodologies

    The compound's structural motifs resemble those used in the synthesis of various heterocyclic compounds, indicating its potential application in the synthesis of new organic molecules with desired properties. This includes methodologies for constructing complex molecular architectures, which are crucial in drug discovery and development (Janvier, Sun, Bienaymé, & Zhu, 2002).

Material Science

  • Functional Materials: The presence of pyridine and bromo groups in the molecule suggests its relevance in the synthesis of functional materials. These groups are often leveraged in designing molecules with specific electronic, optical, or catalytic properties, essential for creating advanced materials for electronics, sensing, and photovoltaics (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Bioactive Molecule Synthesis

  • Drug Discovery: Pyridine derivatives are common scaffolds in medicinal chemistry. Compounds with similar structures to the query molecule may be used as intermediates in the synthesis of bioactive compounds, potentially leading to new therapeutic agents. The versatility in functional group modification provided by pyridine-based structures makes them valuable in exploring new pharmacophores (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Advanced Synthesis

  • Advanced Synthetic Techniques: Research on similar compounds underscores the development of advanced synthetic techniques, including catalysis and regioselective synthesis, which are crucial for constructing complex molecules with high precision. These methodologies facilitate the synthesis of compounds with specific configurations and functionalities, critical in both research and industrial applications (Aggarwal, Singh, Sanz, Claramunt, Torralba, & Torres, 2016).

Properties

IUPAC Name

[5-bromo-2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-18(7-5-13-4-2-3-6-16-13)14-11(10-19)8-12(15)9-17-14/h2-4,6,8-9,19H,5,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVLXBZFQCPIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=C(C=N2)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol
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(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol
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(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol
Reactant of Route 5
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(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol
Reactant of Route 6
(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol

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